molecular formula C8H9NO4S B13334332 Dimethyl 2-aminothiophene-3,4-dicarboxylate

Dimethyl 2-aminothiophene-3,4-dicarboxylate

Cat. No.: B13334332
M. Wt: 215.23 g/mol
InChI Key: DNBAVOPHUYYYMT-UHFFFAOYSA-N
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Description

Dimethyl 2-aminothiophene-3,4-dicarboxylate is a heterocyclic compound that belongs to the thiophene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-aminothiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of laboratory synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-aminothiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Dimethyl 2-aminothiophene-3,4-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-aminothiophene-2,3-dicarboxylate: Another aminothiophene derivative with similar chemical properties.

    Diethyl 2-aminothiophene-3,4-dicarboxylate: A structurally related compound with different ester groups.

    2-Aminothiophene-3,4-dicarboxylic acid: The non-esterified form of the compound.

Uniqueness

Dimethyl 2-aminothiophene-3,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

dimethyl 2-aminothiophene-3,4-dicarboxylate

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)4-3-14-6(9)5(4)8(11)13-2/h3H,9H2,1-2H3

InChI Key

DNBAVOPHUYYYMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1C(=O)OC)N

Origin of Product

United States

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